molecular formula C5H8FNO2 B12950130 1-Amino-2-fluorocyclobutanecarboxylic acid

1-Amino-2-fluorocyclobutanecarboxylic acid

Cat. No.: B12950130
M. Wt: 133.12 g/mol
InChI Key: FTLDEIVHFOUQDY-UHFFFAOYSA-N
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Description

1-Amino-2-fluorocyclobutanecarboxylic acid is a synthetic amino acid derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2-fluorocyclobutanecarboxylic acid typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are usually carried out under controlled conditions to ensure the formation of the desired cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-fluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-2-fluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-fluorocyclobutanecarboxylic acid involves its uptake by amino acid transporters in cells . Once inside the cell, it can participate in various metabolic pathways. The compound’s fluorine atom enhances its stability and allows for its detection in imaging studies. The primary molecular targets include amino acid transporters such as ASCT2 and SNAT2 .

Comparison with Similar Compounds

  • 1-Amino-3-fluorocyclobutanecarboxylic acid
  • 2-Amino-2-fluorocyclobutanecarboxylic acid
  • 1-Amino-2-chlorocyclobutanecarboxylic acid

Comparison: 1-Amino-2-fluorocyclobutanecarboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it offers enhanced stability and better imaging capabilities in PET scans .

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

1-amino-2-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)

InChI Key

FTLDEIVHFOUQDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1F)(C(=O)O)N

Origin of Product

United States

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